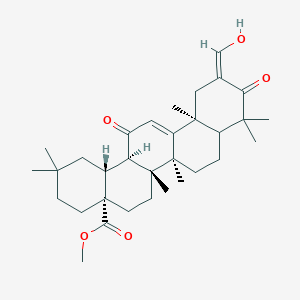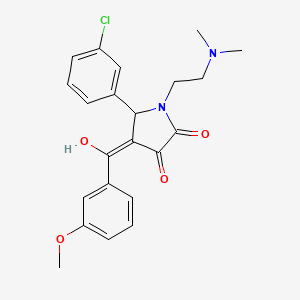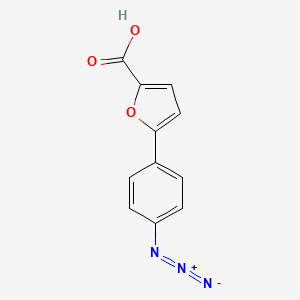![molecular formula C24H39Cl3N12S2 B2411615 bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride CAS No. 2097937-51-2](/img/structure/B2411615.png)
bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride is a multifaceted compound with intriguing applications across various scientific disciplines. With a complex structure, it offers versatility in chemical synthesis, reactivity, and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride involves several steps:
Base Pyrazolo[3,4-d]pyrimidin-1-yl Synthesis: : This starts with the construction of the pyrazolo[3,4-d]pyrimidin-1-yl core, which can be achieved through the cyclization of suitable precursors under controlled conditions.
Substituent Introduction: : The methylsulfanyl and pyrrolidin-1-yl substituents are introduced via nucleophilic substitution reactions, typically using corresponding halides or sulfonates.
Final Assembly: : The ethan-1-amine moieties are attached through nucleophilic addition or substitution reactions, followed by conversion to the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced in large-scale reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high purity and yield. The use of automated systems for monitoring and adjusting reaction parameters is standard practice.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: : Reductive amination can modify the pyrrolidin-1-yl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions can further derivatize the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products from these reactions include sulfoxides, sulfones, secondary or tertiary amines, and various substituted derivatives.
Applications De Recherche Scientifique
This compound finds usage in:
Chemistry: : As a building block for more complex molecules, especially in medicinal chemistry.
Biology: : In cellular assays to study specific signaling pathways due to its structural resemblance to biologically active molecules.
Medicine: : As a potential therapeutic agent due to its ability to modulate enzymatic activities or receptor interactions.
Industry: : In the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate enzymes by mimicking natural substrates or binding at allosteric sites.
Receptors: : Can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethan-1-amine moieties, making it less versatile.
Bis(2-[6-methylthio-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethylamine): : Structurally similar but with differing substituent positions and chain lengths.
4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines: : Common scaffold in medicinal chemistry with a variety of substitutions.
Uniqueness: The unique combination of functional groups in bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride grants it a distinctive chemical reactivity and a broad range of applications that are not easily matched by similar compounds.
And there you have it: a deep dive into the multifaceted world of this compound. This compound certainly holds a lot of potential across various fields! What aspect do you find most intriguing?
Propriétés
IUPAC Name |
2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N6S.3ClH/c2*1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;;;/h2*8H,2-7,13H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJOZFMFYRYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39Cl3N12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)



![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)


![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
